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molecular formula C6H5Cl3OS B8435111 alpha-Trichloromethyl-2-thiophenemethanol

alpha-Trichloromethyl-2-thiophenemethanol

Cat. No. B8435111
M. Wt: 231.5 g/mol
InChI Key: QBMTZEDLUUIISP-UHFFFAOYSA-N
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Patent
US04221915

Procedure details

Into 2.4 ml of water, potassium hydroxide (0.67 g, 12 mmol) and lithium chloride (0.254 g, 6 mmol) were dissolved. Then, into the solution above, α-trichloromethyl-2-thiophenemethanol (0.693 g, 3 mmol) solution in dioxane (2.4 ml) was added and agitation was conducted for 12 hr. at room temperature and for 3 hr. at 80° C. Thereafter, water (20 ml) was added thereto and diethylether was further added into the reaction mixture. The ether soluble part was separated. The water layer was acidified with hydrochloric acid and then, extracted with diethylether. The organic layer was dried with anhydrous magnesium sulfate and was treated with activated carbon and filtered. Thereafter, the filtrate was concentrated and gave 0.246 g of 2-thiopheneglycolic acid as crystals.
Name
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
0.67 g
Type
reactant
Reaction Step One
Quantity
0.254 g
Type
reactant
Reaction Step One
Quantity
0.693 g
Type
reactant
Reaction Step Two
Quantity
2.4 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH2:1].[OH-:2].[K+].[Cl-].[Li+].Cl[C:7](Cl)(Cl)[CH:8]([C:10]1[S:11][CH:12]=[CH:13][CH:14]=1)[OH:9]>O1CCOCC1.C(OCC)C>[S:11]1[CH:12]=[CH:13][CH:14]=[C:10]1[CH:8]([OH:9])[C:7]([OH:2])=[O:1] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
2.4 mL
Type
reactant
Smiles
O
Name
Quantity
0.67 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0.254 g
Type
reactant
Smiles
[Cl-].[Li+]
Step Two
Name
Quantity
0.693 g
Type
reactant
Smiles
ClC(C(O)C=1SC=CC1)(Cl)Cl
Name
Quantity
2.4 mL
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature and for 3 hr
Duration
3 h
CUSTOM
Type
CUSTOM
Details
at 80° C
CUSTOM
Type
CUSTOM
Details
The ether soluble part was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with diethylether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with anhydrous magnesium sulfate
ADDITION
Type
ADDITION
Details
was treated with activated carbon
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
Thereafter, the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
S1C(=CC=C1)C(C(=O)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.246 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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